

CNX-774 Solubility and Stock Preparation

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Compound Focus: CNX-774

Cat. No.: S547899

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The table below summarizes the fundamental solubility data for **CNX-774** to help you prepare your stock solutions correctly.

Solvent	Solubility	Storage & Stability
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| **DMSO** | ≥ 45 mg/mL (90.09 mM) [1] 100 mg/mL (200.2 mM) [2] | Store at -20°C or -80°C . For long-term storage, aliquot to avoid repeated freeze-thaw cycles. Solutions are stable for at least 1 year at -20°C and 2 years at -80°C [1]. || **Ethanol** | 2 mg/mL [2] || | **Water** | Insoluble [2] ||

Key Protocols for Stock Solution Preparation:

- **Preparation in DMSO:** Calculate the volume needed to achieve your desired concentration. For example, to make a 10 mM stock solution, dissolve 5 mg of **CNX-774** in 1.0 mL of fresh, anhydrous DMSO [1]. Using moisture-absorbed (old) DMSO can significantly reduce solubility [2].
- **Preparation for Animal Studies:** For *in vivo* administration (e.g., in mice), a homogeneous suspension can be prepared. For a 5 mg/mL working concentration, add 5 mg of **CNX-774** to 1 mL of CMC-Na solution and mix thoroughly until a uniform suspension is achieved [2].

Critical Experimental Considerations

- **DMSO Final Concentration:** When adding **CNX-774** stock solution to cell cultures, the final concentration of DMSO in the culture medium **must be kept below 0.1%** to avoid cytotoxic effects and significant off-target perturbations in cellular signaling networks [3] [4].

- **ENT1 Off-Target Effect:** Be aware that **CNX-774** has a documented off-target effect. It inhibits **Equilibrative Nucleoside Transporter 1 (ENT1)** independently of its BTK inhibition [5] [6]. This is crucial for interpreting results, especially in studies related to nucleotide metabolism and drug resistance.

Troubleshooting Common Issues

Problem: Precipitation occurs when diluting the DMSO stock into aqueous buffer.

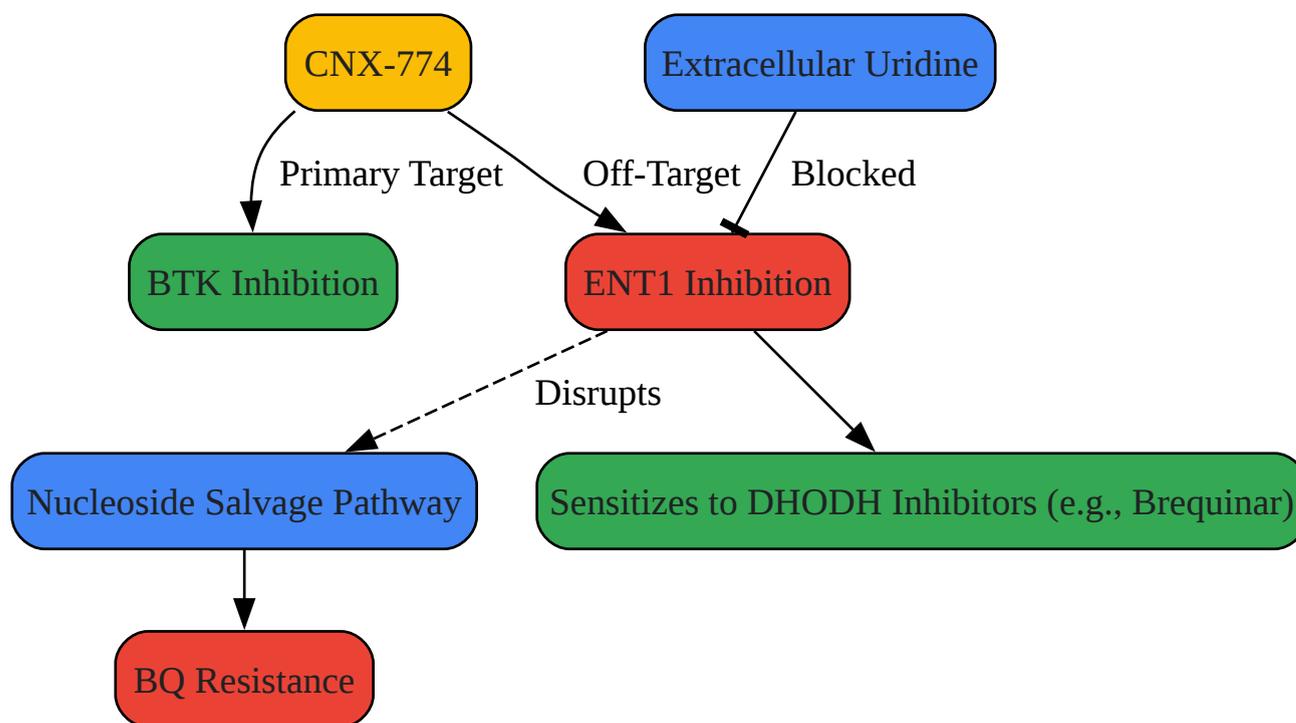
- **Solution:** Ensure you are adding the DMSO stock solution drop-wise to the buffer or cell culture medium while gently vortexing or pipetting. Avoid adding the aqueous solution to the DMSO stock, as this can shock the compound and cause it to precipitate.

Problem: Unexpected cellular effects in my experiment.

- **Solution:** Include appropriate controls, including a vehicle control (DMSO at the same final concentration as your treatment groups) to distinguish the effects of **CNX-774** from potential effects of the solvent itself [3] [4]. Also, consider whether the ENT1 inhibitory activity of **CNX-774** could be contributing to the observed phenotype [5].

Understanding the Dual Mechanism of Action

Recent peer-reviewed research has revealed that **CNX-774** possesses a significant secondary mechanism beyond its intended BTK inhibition. The diagram below illustrates these two pathways.



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This diagram shows the dual action of **CNX-774**. It covalently inhibits its primary target, BTK, while also blocking the ENT1 transporter. Blocking ENT1 prevents the uptake of extracellular uridine, shutting down a key salvage pathway for pyrimidine nucleotide synthesis. This mechanism can overcome resistance to DHODH inhibitors like Brequinar in cancer models, such as pancreatic cancer [5] [6].

Frequently Asked Questions (FAQs)

Q1: What is the highest stock concentration of CNX-774 I can prepare in DMSO? You can prepare stock concentrations as high as 100 mg/mL (200.2 mM) in fresh, anhydrous DMSO. However, for most applications, a 10 mM stock is standard and easier for subsequent dilutions [2] [1].

Q2: My cell viability is low after CNX-774 treatment. What should I check? First, verify that the final concentration of DMSO in your culture medium is 0.1% or lower. High DMSO concentrations are toxic to cells [3] [4]. Second, perform a dose-response curve to ensure you are not using a supra-pharmacological concentration of **CNX-774**.

Q3: The experimental results with CNX-774 are inconsistent with a pure BTK inhibitor. Why? This is likely due to its off-target inhibition of ENT1. This activity can sensitize cells to DHODH inhibitors by blocking pyrimidine salvage. If your study involves nucleotide metabolism, this mechanism may be a contributing factor that requires consideration [5].

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